1-Adamantylmalonic acid is a compound with the molecular formula C13H18O4 . It is also known by other names such as 2-(1-adamantyl)propanedioic acid and 2-(adamantan-1-yl)propanedioic acid .
The molecular structure of 1-Adamantylmalonic acid consists of a three-dimensional adamantane cage structure attached to a malonic acid group . The InChI string representation of the molecule is InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17)
.
1-Adamantylmalonic acid has a molecular weight of 238.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 238.12050905 g/mol . The topological polar surface area is 74.6 Ų . The heavy atom count is 17 .
1-Adamantylmalonic acid is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structure and stability. This compound features a malonic acid moiety attached to the adamantyl group, which contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
1-Adamantylmalonic acid can be synthesized from adamantane or its derivatives through various chemical reactions. The synthesis often involves the carboxylation of adamantane derivatives, utilizing methods that incorporate malonic acid or its derivatives.
1-Adamantylmalonic acid belongs to the class of carboxylic acids, specifically as a malonic acid derivative. Its classification is based on the presence of two carboxylic acid functional groups (-COOH) and the adamantyl group, which is characteristic of compounds derived from adamantane.
The synthesis of 1-adamantylmalonic acid typically involves several key steps:
The synthesis process often includes dissolving 1-nitroxyadamantane in an appropriate solvent followed by the gradual addition of formic acid under controlled temperatures. After completion, the mixture is cooled, allowing for crystallization of the product.
The molecular structure of 1-adamantylmalonic acid can be depicted as follows:
1-Adamantylmalonic acid can participate in various chemical reactions due to its functional groups:
The reactivity of 1-adamantylmalonic acid is significantly influenced by the presence of both carboxylic groups, which can facilitate nucleophilic attacks and lead to diverse synthetic pathways.
The mechanism by which 1-adamantylmalonic acid exerts its effects in biological systems or chemical reactions typically involves:
The specific pathways and efficiency of these reactions depend on environmental conditions such as pH, temperature, and the presence of catalysts.
1-Adamantylmalonic acid has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4